

Physicochemical properties of Tefluthrin including vapor pressure and solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tefluthrin**

Cat. No.: **B143116**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Tefluthrin**

Introduction

Tefluthrin is a synthetic pyrethroid insecticide used to control a broad spectrum of soil pests in various crops, including maize and sugar beet.^{[1][2][3]} Its efficacy and environmental behavior are largely dictated by its specific physicochemical properties, primarily its vapor pressure and solubility. Unlike many other pyrethroids, **tefluthrin**'s relatively high volatility allows it to move through the soil as a vapor, which is key to its mode of action against soil-dwelling insects.^[4] This guide provides a detailed overview of the vapor pressure and solubility of **tefluthrin**, presenting quantitative data, outlining experimental methodologies for their determination, and illustrating the relationship between these properties and its environmental fate.

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize the core physicochemical properties of **Tefluthrin**, providing a clear basis for comparison and analysis.

Table 1: Vapor Pressure of Tefluthrin

Vapor Pressure Value	Temperature	Unit	Reference
8×10^{-3}	20 °C	Pa	[1] [2]
8.4×10^{-3}	20 °C	Pa	[4]
8×10^{-6}	20 °C	kPa	[5]
5×10^{-2}	40 °C	Pa	[1]
2	80 °C	Pa	[1]
6.0×10^{-5}	20 °C	mm Hg	[6] [7]

Table 2: Solubility of Tefluthrin

Solvent	Solubility Value	Temperature	Unit	Reference
Water	0.02	20 °C	mg/L	[2] [4] [5]
Water	2×10^{-5}	20 °C	g/L	[1]
Water	20	Not Specified	µg/L	[6] [7]
Water (pH 7)	0.016	20 °C	mg/L	[8]
Methanol	263	21 °C	g/L	[1] [5]
Acetone	> 500	21 °C	g/L	[1] [5]
Toluene	> 500	21 °C	g/L	[1] [5]
Hexane	> 500	21 °C	g/L	[1] [5]
Dichloromethane	> 500	21 °C	g/L	[1] [5]
Ethyl Acetate	> 500	21 °C	g/L	[1] [5]
Chloroform	Slightly Soluble	Not Specified	-	[2]

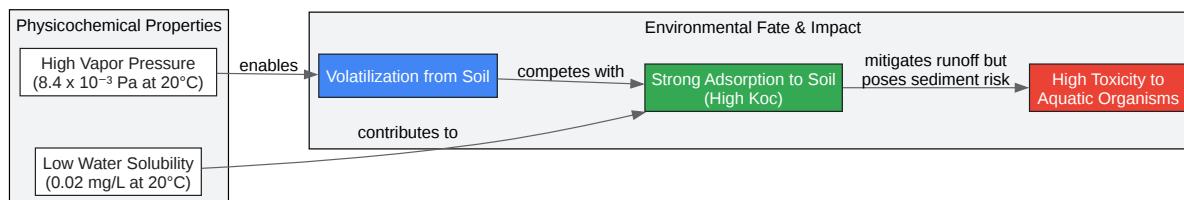
Experimental Protocols

The determination of physicochemical properties such as vapor pressure and solubility for pesticides is critical for regulatory assessment and environmental modeling. Standardized methodologies are employed to ensure accuracy and reproducibility.

Determination of Vapor Pressure

Vapor pressure, a measure of a substance's tendency to evaporate, is a key parameter influencing a pesticide's volatility.^[9] Several methods are used to determine the vapor pressure of pesticides, especially for compounds with low volatility.

- **Gas Chromatography Retention Time Technique:** This indirect method is used to determine the vapor pressures of pesticides and their transformation products at various temperatures.^{[10][11]} The technique involves correlating the gas chromatograph's retention time of the target chemical with the known vapor pressures of a series of reference compounds. This allows for the calculation of the vapor pressure of the test substance over a range of environmentally relevant temperatures.^[10]
- **Knudsen Effusion Method:** This method is suitable for determining the vapor pressure of solids and liquids.^[12] A small sample of the pesticide is placed in a Knudsen effusion cell, which has a small, precise aperture.^[12] The cell is maintained at a constant temperature under a high vacuum. The rate of mass loss of the sample through the aperture due to sublimation or evaporation is measured over time. The vapor pressure can then be calculated using the Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, and molecular weight of the substance.^[12]
- **Gas Saturation Method:** In this direct method, a stream of inert gas is passed at a known flow rate through or over the surface of the test substance, which is maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of vaporized material is then trapped and quantified, typically through chromatographic techniques. The vapor pressure is calculated from the volume of gas used and the mass of the substance that vaporized.


Determination of Solubility

Solubility, particularly in water, is a critical factor for assessing a pesticide's potential for environmental transport, such as leaching into groundwater or moving with surface runoff.^[13]

- Shake-Flask Method: This is a widely used and standardized column elution method for determining the aqueous solubility of chemical substances. A surplus of the test substance is added to a flask containing purified water. The flask is then agitated (shaken) at a constant temperature for a prolonged period to allow the system to reach equilibrium. After equilibrium is achieved, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.^[14] The concentration of the pesticide in the clear aqueous phase is then determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). This concentration is taken as the water solubility of the substance at that temperature.

Visualization of Physicochemical Properties and Environmental Fate

The physicochemical properties of **Tefluthrin** are directly linked to its behavior and distribution in the environment. The following diagram illustrates this logical relationship.

[Click to download full resolution via product page](#)

Caption: Logical workflow of **Tefluthrin**'s properties influencing its environmental behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tefluthrin (UK PID) [inchem.org]
- 2. Tefluthrin CAS#: 79538-32-2 [m.chemicalbook.com]
- 3. idc-online.com [idc-online.com]
- 4. Tefluthrin - Wikipedia [en.wikipedia.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Tefluthrin | C17H14ClF7O2 | CID 11534837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Tefluthrin (Ref: R 151993) [sitem.herts.ac.uk]
- 9. Pesticide Vapor Pressure [npic.orst.edu]
- 10. Determination of vapor pressure-temperature relationships of current-use pesticides and transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. PI-166/PI202: Pesticide Characteristics [edis.ifas.ufl.edu]
- 14. Further water solubility determinations of insecticidal compounds (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Physicochemical properties of Tefluthrin including vapor pressure and solubility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143116#physicochemical-properties-of-tefluthrin-including-vapor-pressure-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com